(2,2,4-trimethyl-1H-quinolin-6-yl) 4-methylbenzenesulfonate
Description
(2,2,4-Trimethyl-1H-quinolin-6-yl) 4-methylbenzenesulfonate is a sulfonate ester derivative combining a quinoline scaffold with a 4-methylbenzenesulfonate (tosylate) group. Quinoline derivatives are widely studied for their biological activity, including antimicrobial and anticancer properties, while tosylate groups enhance solubility and stability, making the compound suitable for pharmaceutical applications . The 2,2,4-trimethyl substitution on the quinoline ring likely influences steric and electronic properties, affecting reactivity and interactions with biological targets.
Properties
IUPAC Name |
(2,2,4-trimethyl-1H-quinolin-6-yl) 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c1-13-5-8-16(9-6-13)24(21,22)23-15-7-10-18-17(11-15)14(2)12-19(3,4)20-18/h5-12,20H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIJTUKSVKZHOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)NC(C=C3C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,4-trimethyl-1H-quinolin-6-yl) 4-methylbenzenesulfonate typically involves the condensation of aniline with acetone in the presence of a catalyst. One common method employs a heterogeneous catalytic system using metal-modified 12-tungstophosphoric acid supported on γ-Al2O3 . The reaction is often carried out under microwave-assisted hydrothermal conditions to enhance the yield and reduce reaction time.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can improve efficiency and scalability. Green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
(2,2,4-trimethyl-1H-quinolin-6-yl) 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonate group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
(2,2,4-trimethyl-1H-quinolin-6-yl) 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of (2,2,4-trimethyl-1H-quinolin-6-yl) 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt bacterial cell membranes. The compound’s anti-inflammatory effects could be due to its interaction with inflammatory mediators and signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinolinium Tosylate Derivatives
Several quinolinium tosylates are documented in the literature. For example, 1-ethyl-6-methyl-2-(phenylthio)-quinolinium 4-methylbenzenesulfonate (CAS 63149-42-8) shares a quinoline core modified with alkyl and aryl groups. Key differences include:
- Substituent effects: The ethyl and phenylthio groups in this analog may enhance π-π stacking or hydrophobic interactions compared to the 2,2,4-trimethylquinoline moiety in the target compound.
- Ionic vs.
Chiral Alkyl Tosylates in Supramolecular Chemistry
describes chiral (S/R)-3,7-dimethyl-octyl 4-methylbenzenesulfonate, used to synthesize cyanomethyl derivatives for supramolecular polymers. Comparisons include:
- Stereochemical influence: The chiral alkyl chain in this compound enables stereomutation during polymerization, a feature absent in the rigid, planar quinoline-based target compound.
- Synthetic utility : Both compounds serve as intermediates—the target may act as a leaving group in nucleophilic substitutions, while the chiral tosylate directs asymmetric synthesis .
Fluorinated Tosylates in Toxicokinetics
1H,1H,7H-Perfluoroheptyl 4-methylbenzenesulfonate () is a fluorinated analog with distinct pharmacokinetic properties:
- Metabolic stability: This PFAS-derived tosylate exhibits a high predicted steady-state concentration (Css = 10.01 µM) due to its neutral character and resistance to hepatic clearance, contrasting with ionic PFAS like PFOA (Css = 682 µM). The target compound’s metabolic fate remains unstudied but may differ due to its non-fluorinated, aromatic structure .
- Bioactivity: The fluorinated tosylate’s minimum LOEC (2 µM) suggests moderate toxicity, whereas quinoline derivatives often exhibit higher bioactivity at lower concentrations .
Functional Comparisons with Non-Quinoline Tosylates
Suplatast Tosylate and D4476 in Immunotherapy
Key contrasts:
- Mechanism: These compounds target immune pathways, whereas the target quinoline tosylate’s biological activity is undefined.
- Structural flexibility: Suplatast’s ethoxy-hydroxypropoxy chain enhances water solubility, a trait the rigid quinoline derivative may lack .
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